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molecular formula C7H9ClN2 B1506095 (5-Chloro-2-methylpyridin-3-YL)methanamine

(5-Chloro-2-methylpyridin-3-YL)methanamine

Cat. No. B1506095
M. Wt: 156.61 g/mol
InChI Key: UBOMUTCTZWHCQW-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

To an ethanol (10 mL) solution of 2-((5-chloro-2-methyl-pyridine-3-yl)methyl)isoindole-1,3-dione (0.20 g), hydrazine monohydrate (0.50 mL) was added, and heat-refluxing of the reaction solution was carried out for 2 hours. The reaction solution was allowed to be cooled to room temperature, diethyl ether (50 mL) was added to the reaction solution, and the reaction solution was agitated for 30 minutes at room temperature. C-(5-chloro-2-methylpyridin-3-yl)methylamine (0.13 g) was obtained by filtering off insoluble matters in the reaction solution and condensing the obtained filtrate under reduced pressure.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-((5-chloro-2-methyl-pyridine-3-yl)methyl)isoindole-1,3-dione
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.[Cl:4][C:5]1[CH:6]=[C:7]([CH2:12][N:13]2C(=O)C3C(=CC=CC=3)C2=O)[C:8]([CH3:11])=[N:9][CH:10]=1.O.NN>C(OCC)C>[Cl:4][C:5]1[CH:6]=[C:7]([CH2:12][NH2:13])[C:8]([CH3:11])=[N:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
2-((5-chloro-2-methyl-pyridine-3-yl)methyl)isoindole-1,3-dione
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was agitated for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat-refluxing of the reaction solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 119%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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